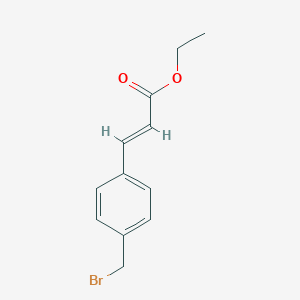

Ethyl 4-bromomethylcinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(bromomethyl)cinnamate (CAS 60682-98-6)

Introduction

Ethyl 4-(bromomethyl)cinnamate is a bifunctional reagent of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure incorporates two key reactive functionalities: a reactive benzylic bromide and an α,β-unsaturated ester (a cinnamate moiety). This unique combination allows it to serve as a versatile linker and building block for introducing the cinnamate scaffold into more complex molecular architectures. The benzylic bromide provides a readily accessible electrophilic site for nucleophilic substitution, while the cinnamate portion is a well-recognized pharmacophore in its own right, present in numerous biologically active natural products and synthetic compounds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory use.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. Ethyl 4-(bromomethyl)cinnamate is typically a solid at room temperature and possesses the characteristics summarized below.

| Property | Value | Reference(s) |

| CAS Number | 60682-98-6 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| IUPAC Name | ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | [2] |

| Synonyms | Ethyl p-(bromomethyl)cinnamate, 4-Bromomethylcinnamic Acid Ethyl Ester | [1][3] |

| Boiling Point | 348 °C (Predicted) | |

| Density | 1.370 g/mL at 25 °C (Predicted) | |

| Flash Point | 164 °C (Predicted) | |

| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | [2] |

| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N | [2] |

Synthesis of Ethyl 4-(bromomethyl)cinnamate

The most logical and industrially common route to this compound is via the selective free-radical bromination of the benzylic methyl group of a precursor, ethyl 4-methylcinnamate. This transformation is a classic example of the Wohl-Ziegler reaction.

Causality in Synthetic Strategy:

The Wohl-Ziegler reaction is employed because it allows for the specific bromination of allylic and benzylic positions, which are stabilized by resonance, without affecting other potentially reactive sites like the aromatic ring or the alkene double bond. The key to this selectivity is the use of N-bromosuccinimide (NBS) as the bromine source. NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This low concentration disfavors the ionic electrophilic addition of bromine across the double bond, allowing the free-radical chain mechanism at the benzylic position to dominate. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Caption: Synthesis workflow for Ethyl 4-(bromomethyl)cinnamate.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure based on established principles of the Wohl-Ziegler reaction.[4][5][6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methylcinnamate (1.0 eq). Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄) or the more environmentally benign acetonitrile.[5]

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 - 1.1 eq) and a catalytic amount of a radical initiator, such as AIBN (0.02 - 0.1 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask. The reaction progress is monitored by observing the consumption of the dense NBS, which is converted into succinimide, a less dense solid that will float to the surface upon completion.[4]

-

Workup: Once the reaction is complete (as determined by TLC or the visual cue of floating succinimide), cool the mixture to room temperature, and then further in an ice bath.

-

Isolation: Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure Ethyl 4-(bromomethyl)cinnamate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 4-(bromomethyl)cinnamate stems from its nature as a bifunctional molecule. The benzylic bromide is a potent electrophile, making it an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution at the Benzylic Position:

The primary mode of reactivity is the displacement of the bromide by a wide range of nucleophiles. This reaction is highly efficient due to the formation of a resonance-stabilized benzylic carbocation-like transition state.

-

Causality: The carbon of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom. Nucleophiles, such as amines, thiols, alcohols, or carboxylates, readily attack this carbon, displacing the bromide ion, which is an excellent leaving group. This reaction forms a new carbon-nucleophile bond, effectively linking the cinnamate moiety to the nucleophilic molecule.

This reactivity is the cornerstone of its use as a linker in drug discovery. For example, it can be used to tether the cinnamate structure to a heterocyclic scaffold.

Caption: Key Sₙ2 reactivity pathways of Ethyl 4-(bromomethyl)cinnamate.

Application Highlight: Synthesis of Bioactive Molecules

A prime application of Ethyl 4-(bromomethyl)cinnamate is in the synthesis of cinnamamide derivatives investigated as potential 5α-reductase inhibitors.[1][7] 5α-reductase is an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. A published patent describes a general procedure where the compound is reacted with a thiol-containing heterocycle, demonstrating its utility as an alkylating agent in building complex drug candidates.

Experimental Protocol: S-Alkylation of a Heterocyclic Thiol

This protocol is adapted from a general procedure for the S-alkylation of a mercaptopyrimidine derivative.

-

Setup: In a suitable reaction vessel, combine the thiol-containing nucleophile (e.g., 6-benzyl-4-hydroxy-2-mercaptopyrimidine, 1.0 eq) and an anhydrous base such as potassium carbonate (K₂CO₃, 1.2 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).

-

Reagent Addition: To this stirred suspension, add a solution of Ethyl 4-(bromomethyl)cinnamate (1.1 eq) in DMF.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired S-alkylated cinnamate derivative.

Predicted Spectroscopic Data

¹H NMR (Proton NMR)

-

Ethyl Group: A triplet integrating to 3H around δ 1.3 ppm (–CH₃) and a quartet integrating to 2H around δ 4.2 ppm (–OCH₂–).

-

Benzylic Protons: A sharp singlet integrating to 2H around δ 4.5 ppm (–CH₂Br). This signal is downfield due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

Vinyl Protons: Two doublets, each integrating to 1H. The proton alpha to the carbonyl (C=CH–CO) is expected around δ 6.4 ppm, and the proton beta to the carbonyl (Ar–CH=C) is expected further downfield around δ 7.7 ppm. They will exhibit a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E)-alkene geometry.

-

Aromatic Protons: Two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted (para) benzene ring. They are expected in the range of δ 7.3-7.6 ppm.

¹³C NMR (Carbon NMR)

-

Ethyl Group: Two signals are expected: one around δ 14 ppm (–CH₃) and another around δ 60 ppm (–OCH₂–).

-

Benzylic Carbon: A signal around δ 32-35 ppm for the –CH₂Br carbon.

-

Alkene Carbons: Two signals, one around δ 118-120 ppm (alpha-carbon) and one around δ 143-145 ppm (beta-carbon).

-

Aromatic Carbons: Four signals are expected due to symmetry: two for the protonated carbons and two for the quaternary carbons (C-1 and C-4). These will appear in the δ 125-140 ppm range.

-

Carbonyl Carbon: A signal in the downfield region, around δ 166-167 ppm.

Safety and Handling

Ethyl 4-(bromomethyl)cinnamate should be handled with appropriate caution, as is standard for reactive alkylating agents.

-

Hazards: As a benzylic bromide, it is expected to be a lachrymator (tear-inducing) and a skin and respiratory tract irritant. It should be considered corrosive and harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

Ethyl 4-(bromomethyl)cinnamate stands out as a highly valuable and versatile reagent. Its dual reactivity allows for the straightforward introduction of the biologically relevant cinnamate scaffold onto a wide variety of molecular frameworks. Its primary utility in Sₙ2 reactions makes it an essential tool for chemists engaged in lead optimization and the synthesis of complex target molecules, particularly in the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research and development setting.

References

- Google Patents. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide.

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Chem-Station International Edition. Wohl-Ziegler Bromination. [Link]

-

Chemistry LibreTexts. Preparation of Amines. [Link]

-

ResearchGate. Synthesis of cinnamamide derivatives. [Link]

-

YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br). [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Semantic Scholar. Design and synthesis of novel cinnamamide derivatives‐based lansiumamide B as potent fungicidal candidates. [Link]

-

ResearchGate. Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EP2349245B1 - Treatment of latent hiv-1 infections using auranofin or arsenic trioxide - Google Patents [patents.google.com]

- 7. ETHYL TRANS-4-BROMOCINNAMATE(24393-53-1) 1H NMR [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl p-(Bromomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl p-(bromomethyl)cinnamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive benzylic bromide and an α,β-unsaturated ester, makes it a valuable intermediate for the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of ethyl p-(bromomethyl)cinnamate, with a particular focus on its role as a precursor in the development of 5α-reductase inhibitors. Detailed experimental protocols and safety considerations are also presented to aid researchers in its effective utilization.

Introduction: The Strategic Importance of Ethyl p-(Bromomethyl)cinnamate

Ethyl p-(bromomethyl)cinnamate, with the chemical formula C₁₂H₁₃BrO₂, serves as a key building block in the synthesis of various organic compounds.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the ethyl cinnamate moiety and the bromomethyl group. The cinnamate core is a well-known pharmacophore present in numerous biologically active natural products and synthetic drugs. The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This dual reactivity makes ethyl p-(bromomethyl)cinnamate a particularly attractive starting material for the construction of targeted libraries of bioactive molecules, most notably in the pursuit of novel 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia and androgenic alopecia.[1]

Physicochemical and Spectroscopic Profile

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| CAS Number | 60682-98-6 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | Not available. Estimated to be slightly above room temperature. | Based on related solid cinnamate esters. |

| Boiling Point | Not available. | Likely to decompose at atmospheric pressure. Distillation would require high vacuum. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of ethyl p-(bromomethyl)cinnamate. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the cinnamate backbone (two doublets with a large coupling constant, typically ~16 Hz, indicative of a trans-alkene), aromatic protons in the para-substituted pattern, and a key singlet for the benzylic methylene protons of the -CH₂Br group, typically in the region of 4.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons (with four distinct signals due to para-substitution), the benzylic carbon attached to bromine, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the α,β-unsaturated ester (around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1630-1640 cm⁻¹), and C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule. The C-Br stretch is expected in the fingerprint region (around 500-600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 268 and 270.

Synthesis and Purification: A Practical Approach

The synthesis of ethyl p-(bromomethyl)cinnamate is most commonly achieved through the radical bromination of the methyl group of ethyl p-methylcinnamate. This method offers a direct and efficient route to the desired product.

Synthetic Pathway: Radical Bromination

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice for this transformation.

Caption: Synthesis of Ethyl p-(Bromomethyl)cinnamate via radical bromination.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl p-methylcinnamate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

n-Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl p-methylcinnamate (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the singlet corresponding to the methyl protons of the starting material and the appearance of the singlet for the bromomethyl protons of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3] Alternatively, recrystallization from a suitable solvent system can be employed.

Reactivity and Stability

Ethyl p-(bromomethyl)cinnamate is a relatively stable compound under anhydrous conditions.[2] However, due to the presence of the reactive benzylic bromide, it is susceptible to nucleophilic attack and should be handled with care.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is sensitive to moisture and light.

-

Incompatible Materials: Avoid contact with strong bases, nucleophiles, and oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides and hydrogen bromide gas.

Applications in Drug Development: A Gateway to 5α-Reductase Inhibitors

A primary application of ethyl p-(bromomethyl)cinnamate is in the synthesis of cinnamamide derivatives, which have shown promise as 5α-reductase inhibitors.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a clinically validated strategy for the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.

Synthetic Utility in 5α-Reductase Inhibitor Synthesis

The bromomethyl group of ethyl p-(bromomethyl)cinnamate serves as an electrophilic site for the introduction of various amine-containing fragments. The resulting cinnamoyl derivatives can then be further modified to generate potent 5α-reductase inhibitors.

Caption: General synthetic route to 5α-reductase inhibitors.

The synthesis of these inhibitors generally involves a two-step process:

-

Nucleophilic Substitution: Reaction of ethyl p-(bromomethyl)cinnamate with a suitable primary or secondary amine displaces the bromide, forming a new carbon-nitrogen bond.

-

Amide Formation: The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with another amine, or directly converted to an amide through aminolysis.

This modular approach allows for the rapid generation of a diverse library of cinnamamide derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for the different isoforms of 5α-reductase.

Safety and Handling

As with all benzylic bromides, ethyl p-(bromomethyl)cinnamate is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Ethyl p-(bromomethyl)cinnamate is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, provides a robust platform for the creation of complex molecular architectures. The demonstrated utility of this compound in the synthesis of 5α-reductase inhibitors highlights its importance for researchers and scientists working at the forefront of drug development. This guide provides the foundational knowledge and practical insights necessary for the safe and effective utilization of ethyl p-(bromomethyl)cinnamate in the laboratory.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for: A mild and efficient protocol for the benzylic bromination of toluene derivatives in continuous flow. Retrieved from [Link]

-

Giallombardo, D. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. Retrieved from [Link]

-

Coleman, G. H., & Honeywell, G. E. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Wikipedia contributors. (2019, July 6). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

LookChem. (n.d.). Cas 128-08-5,Succinbromimide. Retrieved from [Link]

-

Ernawati, T., Mun'im, A., Hanafi, M., & Yanuar, A. (n.d.). Synthesis of cinnamamide derivatives. ResearchGate. Retrieved from [Link]

-

Jebali, K., Arfaoui, A., Saâdi, F., & Amri, H. (2025, August 6). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. ResearchGate. Retrieved from [Link]

-

MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl cinnamate. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Retrieved from [Link]

-

SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

Wikipedia. (n.d.). List of 5α-reductase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of Natural Steroid 5 Alpha-Reductase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025, October 20). An Efficient Directly Conversion of the Ethyl p-Methoxycinnamate into N,N-dimethyl-p-Methoxycinnamamide and study the structure-activity relationship on anti-inflammatory activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-bromomethylcinnamate: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of Ethyl 4-bromomethylcinnamate, a pivotal reagent in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic pathway with detailed protocols, explores its primary applications, and provides essential safety guidelines. The narrative emphasizes the causal logic behind experimental choices, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS Number 60682-98-6, is a cinnamic acid ester derivative.[1] Its structure is characterized by an ethyl ester group, a trans-alkene bridge, and a para-substituted benzene ring bearing a reactive bromomethyl group. This benzylic bromide is the key functional handle that makes the molecule a valuable alkylating agent in multi-step organic syntheses.

The molecule's IUPAC name is Ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate.[2] It is also known by several synonyms, including 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester and Ethyl p-(Bromomethyl)cinnamate.[1][3]

Caption: Molecular Structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |

| Molecular Weight | 269.13 g/mol | [1][2] |

| CAS Number | 60682-98-6 | [1][2] |

| Appearance | Neat / Solid | [3] |

| Boiling Point | 348 °C | [2] |

| Flash Point | 164 °C | [2] |

| Density | 1.370 g/mL at 25 °C | [2] |

| InChI Key | ZIRVAUOPXCOSFU-BQYQJAHWSA-N | [2][4] |

| Canonical SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | [2][4] |

Synthesis and Characterization

A robust and logical synthetic route to this compound involves a two-step process starting from commercially available precursors. This pathway leverages two powerful named reactions in organic chemistry: the Heck reaction for C-C bond formation and the Wohl-Ziegler reaction for selective benzylic bromination.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Ethyl 4-methylcinnamate via Heck Reaction

Causality: The Heck reaction is the method of choice for constructing the cinnamate backbone as it provides a reliable and high-yielding pathway for coupling an aryl halide with an alkene.[5][6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the sp² carbon of 4-iodotoluene and the alkene of ethyl acrylate, directly yielding the desired trans-isomer, which is thermodynamically favored.[1][7]

Experimental Protocol:

-

To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.02-0.06 eq).

-

Add a dry, polar aprotic solvent such as acetonitrile or DMF.

-

To this mixture, add ethyl acrylate (1.2-1.5 eq) followed by a hindered base, typically triethylamine (Et₃N, 2.0-3.0 eq). The base is crucial for neutralizing the hydrogen halide (HI) generated during the catalytic cycle.

-

Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the triethylammonium salt and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield pure Ethyl 4-methylcinnamate.

Step 2: Benzylic Bromination via Wohl-Ziegler Reaction

Causality: To introduce the bromine atom specifically at the benzylic position (the methyl group attached to the aromatic ring) without affecting the alkene double bond, the Wohl-Ziegler reaction is the ideal choice.[8][9] This reaction uses N-bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals, initiated by a radical initiator like AIBN or UV light.[10] This condition favors radical substitution at the weakest C-H bond, which is the benzylic C-H bond, due to the resonance stabilization of the resulting benzylic radical.[9][10]

Experimental Protocol:

-

Dissolve the Ethyl 4-methylcinnamate precursor (1.0 eq) in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile are now preferred.[10]

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approx. 77 °C for acetonitrile) and irradiate with a heat lamp to facilitate the initiation of the radical chain reaction.

-

The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[8]

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.

Characterization: Predicted ¹H NMR Spectrum

| Protons (Label) | Environment | Predicted Shift (δ, ppm) | Splitting Pattern | Integration |

| a (CH₃) | Ethyl group methyl | ~1.3 | Triplet (t) | 3H |

| b (CH₂) | Ethyl group methylene | ~4.2 | Quartet (q) | 2H |

| c (CH₂Br) | Benzylic methylene | ~4.5 | Singlet (s) | 2H |

| d (CH=) | Vinylic proton α to C=O | ~6.4 | Doublet (d) | 1H |

| e (CH=) | Vinylic proton β to C=O | ~7.6 | Doublet (d) | 1H |

| f (Ar-H) | Aromatic (ortho to CH=CH) | ~7.5 | Doublet (d) | 2H |

| g (Ar-H) | Aromatic (ortho to CH₂Br) | ~7.4 | Doublet (d) | 2H |

Rationale for Predictions:

-

Ethyl Group (a, b): The triplet-quartet pattern is classic for an ethyl group. The CH₂ protons (b) are deshielded by the adjacent oxygen, shifting them downfield to ~4.2 ppm.

-

Benzylic Protons (c): The CH₂ protons adjacent to the bromine are significantly deshielded to ~4.5 ppm. With no adjacent protons, the signal appears as a sharp singlet.

-

Vinylic Protons (d, e): These protons are part of a trans-alkene system, resulting in a large coupling constant (J ≈ 16 Hz). Proton 'e' is further downfield due to its proximity to the aromatic ring.

-

Aromatic Protons (f, g): The para-substituted ring will show two distinct doublets, characteristic of an AA'BB' system, appearing around 7.4-7.5 ppm.

Applications in Drug Development: Synthesis of 5α-Reductase Inhibitors

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of cinnamamide derivatives designed as 5α-reductase inhibitors.[1][11]

Mechanism of Action: The enzyme 5α-reductase is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen.[12] Overproduction or overactivity of DHT is a key pathogenic factor in several androgen-dependent conditions, including:

-

Benign Prostatic Hyperplasia (BPH): DHT stimulates the growth of prostate tissue, leading to an enlarged prostate.[4][13]

-

Androgenetic Alopecia: DHT contributes to the miniaturization of hair follicles, causing male pattern baldness.[4][12]

Role as a Building Block: 5α-reductase inhibitors like Finasteride and Dutasteride are azasteroids that effectively block this enzymatic conversion.[3][12] this compound serves as a versatile starting material for novel, non-steroidal inhibitors. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions. This enables medicinal chemists to attach various amine-containing heterocyclic scaffolds to the cinnamate core, creating a library of cinnamamide derivatives. These new chemical entities can then be screened for their efficacy and selectivity in inhibiting the 5α-reductase enzyme, potentially leading to the discovery of new drugs with improved therapeutic profiles or fewer side effects.[1]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from closely related brominated and cinnamate compounds provide a strong basis for safe handling protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[5] Avoid all contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][9]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for medicinal chemistry and drug discovery. Its molecular structure, featuring a stable cinnamate core and a highly reactive benzylic bromide, makes it an ideal precursor for synthesizing novel 5α-reductase inhibitors. A thorough understanding of its properties, a reliable two-step synthesis via the Heck and Wohl-Ziegler reactions, and strict adherence to safety protocols are essential for leveraging this molecule's full potential in the development of next-generation therapeutics.

References

-

Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Platinum Metals Review, 43(4), 138-145. Retrieved from [Link]

-

Bhanage, B. M., et al. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. JOCPR, 8(5). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? PubMed Central. Retrieved from [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]

-

Wikipedia. (n.d.). 5α-Reductase inhibitor. Retrieved from [Link]

-

WebMD. (2023). What to Know About 5-Alpha Reductase Inhibitors. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 3-(4-(BROMOMETHYL)PHENYL)-2-PROPENOATE. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. usbio.net [usbio.net]

- 12. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 13. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-bromomethylcinnamate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromomethylcinnamate. As a crucial intermediate in the synthesis of various pharmaceutical compounds and functional materials, a thorough understanding of its structural characterization by NMR is paramount for researchers and professionals in the field of drug development and materials science. This document offers an in-depth interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy, to facilitate unambiguous identification and quality assessment.

Introduction to this compound and NMR Spectroscopy

This compound (C₁₂H₁₃BrO₂) is a derivative of cinnamic acid characterized by an ethyl ester functional group and a bromomethyl substituent at the para position of the phenyl ring.[1] This substitution pattern makes it a versatile building block in organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ¹H NMR focuses on the hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton.

Molecular Structure and Atom Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: Key correlations and regions in the ¹H NMR spectrum of this compound.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon framework of this compound. The spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

Table 2: Summary of ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C-10 (C=O) |

| ~143.5 | C-8 |

| ~138.0 | C-4 |

| ~135.0 | C-1 |

| ~129.5 | C-3, C-5 |

| ~128.5 | C-2, C-6 |

| ~119.0 | C-9 |

| ~60.5 | C-11 |

| ~33.0 | C-13 |

| ~14.3 | C-12 |

Detailed Interpretation:

-

Carbonyl Carbon (C-10): The ester carbonyl carbon (C-10) is the most deshielded carbon in the molecule, appearing at the lowest field in the spectrum, around 166.5 ppm.

-

Aromatic and Vinylic Carbons (C-1 to C-9): The aromatic and vinylic carbons resonate in the range of approximately 119 to 144 ppm.

-

C-8 and C-9: The vinylic carbons, C-8 and C-9, are found at approximately 143.5 ppm and 119.0 ppm, respectively. C-8 is further downfield due to its proximity to the aromatic ring.

-

Aromatic Carbons: The quaternary aromatic carbon C-1, attached to the vinyl group, and C-4, bearing the bromomethyl substituent, are observed around 135.0 ppm and 138.0 ppm, respectively. The signals for the protonated aromatic carbons, C-2/C-6 and C-3/C-5, appear as two distinct peaks around 128.5 ppm and 129.5 ppm, respectively, due to the symmetry of the para-substituted ring.

-

-

Aliphatic Carbons (C-11, C-12, and C-13):

-

C-13 (Benzylic Carbon): The benzylic carbon of the bromomethyl group (C-13) is significantly deshielded by the attached bromine atom and resonates at approximately 33.0 ppm.

-

C-11 and C-12 (Ethyl Ester Carbons): The methylene carbon (C-11) of the ethyl group appears at around 60.5 ppm, while the methyl carbon (C-12) is found at a much higher field, around 14.3 ppm.

-

Caption: General chemical shift regions for the ¹³C NMR spectrum of this compound.

Experimental Protocols

Sample Preparation for NMR Analysis:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

-

¹H NMR:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to set include: a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

Conclusion

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. The detailed assignment of proton and carbon signals, supported by an understanding of chemical shift theory and spin-spin coupling, serves as a reliable reference for the structural verification and purity assessment of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data.

References

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). 4. Retrieved from [Link]

-

Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (E)-4-(Bromomethyl)cinnamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl cinnamate (EC). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [https://www.semanticscholar.org/paper/Lewis-acid-(FeCl3)-mediated-dual-bond-(C-C-and-for-Reddy-Sridhar/5f822183b0f55734e0e5a97573190b39e382d627]([Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

PubMed. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Editorial. Retrieved from [Link]

-

ABCD Index. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Retrieved from [Link]

Sources

Synthesis pathway for 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester

An In-depth Technical Guide on the Synthesis of 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester

Executive Summary

3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester, also known as Ethyl 4-(bromomethyl)cinnamate, is a bifunctional organic compound of significant interest to researchers in drug development and materials science.[1] Its structure incorporates both a reactive benzylic bromide and an α,β-unsaturated ester (a Michael acceptor), making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway, beginning with the formation of an ethyl cinnamate core via the Horner-Wadsworth-Emmons reaction, followed by a selective free-radical bromination at the benzylic position. The causality behind experimental choices, detailed protocols, and mechanistic insights are presented to ensure scientific integrity and reproducibility.

Introduction

Chemical Identity and Significance

The target molecule, 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester, is a derivative of cinnamic acid. Its utility stems from the orthogonal reactivity of its two primary functional groups. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the conjugated ester system can participate in nucleophilic conjugate additions. This dual reactivity allows for sequential and controlled modifications, making it a valuable intermediate in the synthesis of various compounds, including 5α-reductase inhibitors.[1]

Table 1: Chemical Identity of Target Compound

| Property | Value |

|---|---|

| Systematic Name | Ethyl (2E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |

| Common Names | Ethyl 4-(bromomethyl)cinnamate, 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester[1] |

| CAS Number | 60682-98-6[1] |

| Molecular Formula | C₁₂H₁₃BrO₂[1][2] |

| Molecular Weight | 269.13 g/mol [1][2] |

Retrosynthetic Strategy

A logical retrosynthetic analysis suggests a two-step approach that prioritizes efficiency and selectivity. The final benzylic bromide functionality is best installed in the last step to avoid potential side reactions in earlier stages. This points to Ethyl 4-methylcinnamate as the key immediate precursor. The carbon-carbon double bond of this precursor can be reliably formed using modern olefination chemistry.

The chosen forward synthesis therefore involves:

-

Olefination: A Horner-Wadsworth-Emmons (HWE) reaction between 4-methylbenzaldehyde and triethyl phosphonoacetate to form Ethyl 4-methylcinnamate. This method is selected for its high yield and stereoselectivity, favoring the desired (E)-isomer, and for the operational simplicity of removing its water-soluble phosphate byproduct.

-

Bromination: A selective free-radical bromination of the benzylic methyl group of the intermediate using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.[3] This classic transformation is highly effective for installing bromine at positions allylic or benzylic to a π-system.[4]

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 4-methylcinnamate via Horner-Wadsworth-Emmons Reaction

Mechanistic Principles

The Horner-Wadsworth-Emmons (HWE) reaction is a superior variation of the Wittig reaction for synthesizing α,β-unsaturated esters.[5] The mechanism proceeds through several key steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from triethyl phosphonoacetate to generate a resonance-stabilized phosphonate carbanion (anion).

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This forms a tetrahedral intermediate.

-

Elimination: This intermediate collapses, eliminating a diethyl phosphate anion to form the carbon-carbon double bond. The strong P=O bond in the phosphate byproduct provides a significant thermodynamic driving force for the reaction.

A crucial advantage of using a stabilized phosphonate reagent is the high stereoselectivity for the (E)-alkene.[6][7] This is because the intermediates leading to the (E)-isomer are sterically less hindered and thermodynamically more favorable, resulting in it being the major product.

Detailed Experimental Protocol

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Methylbenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

-

Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Ethyl 4-methylcinnamate as a colorless to pale yellow liquid.[8]

Characterization Data for Ethyl 4-methylcinnamate

Table 2: Expected Analytical Data

| Analysis | Expected Result |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.63 (d, 1H, vinyl), 7.45 (d, 2H, Ar-H), 7.19 (d, 2H, Ar-H), 6.40 (d, 1H, vinyl), 4.25 (q, 2H, -OCH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 1.33 (t, 3H, -OCH₂CH₃). |

| IR (thin film) | ν ~1715 cm⁻¹ (C=O, ester), ~1640 cm⁻¹ (C=C, alkene), ~980 cm⁻¹ (trans C-H bend). |

Part 2: Benzylic Bromination to Yield the Final Product

Mechanistic Principles

The Wohl-Ziegler reaction facilitates the selective bromination of the benzylic methyl group in the presence of the alkene double bond.[3] This selectivity is achieved by maintaining a very low concentration of elemental bromine (Br₂) throughout the reaction, which favors a radical pathway over an electrophilic one. N-Bromosuccinimide (NBS) serves as the key reagent to provide this slow, sustained release of Br₂.[4][9]

The reaction is a radical chain process:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or light to produce initial radicals. These radicals then react with trace HBr to generate the key bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of Ethyl 4-methylcinnamate. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[10]

-

The benzylic radical reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the final product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine.

The use of a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile is crucial as it disfavors the competing ionic electrophilic addition of bromine to the alkene.

Detailed Experimental Protocol

Materials:

-

Ethyl 4-methylcinnamate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve Ethyl 4-methylcinnamate (1.0 equivalent) in CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents). Caution: NBS is a lachrymator and AIBN is thermally sensitive. Handle in a fume hood.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by observing the dense succinimide byproduct floating to the top.

-

Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and wash with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid.

Caption: Step-by-step experimental workflow.

Characterization Data for Final Product

Table 3: Expected Analytical Data for 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester

| Analysis | Expected Result |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.65 (d, 1H, vinyl), 7.50 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 6.45 (d, 1H, vinyl), 4.55 (s, 2H, -CH₂Br), 4.26 (q, 2H, -OCH₂CH₃), 1.34 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 144.0, 138.5, 134.0, 129.8, 128.5, 119.0, 60.8 (-OCH₂), 32.5 (-CH₂Br), 14.3 (-CH₃). |

| Melting Point | ~65-68 °C |

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere and away from moisture.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

AIBN: Thermally unstable. Decomposes upon heating to release nitrogen gas, which can cause pressure buildup. Store refrigerated and handle with care.

-

Solvents: Anhydrous THF can form explosive peroxides. Carbon tetrachloride is a known carcinogen and is toxic. Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) is mandatory.

Conclusion

The synthesis of 3-[4-(Bromomethyl)phenyl]-2-propenoic Acid Ethyl Ester is reliably achieved through a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a Wohl-Ziegler benzylic bromination. This pathway is advantageous due to its high yield, excellent stereocontrol in the formation of the (E)-cinnamate, and the selective functionalization of the methyl group without affecting the α,β-unsaturated system. The protocols and mechanistic discussions provided herein offer a comprehensive guide for researchers requiring this versatile synthetic intermediate.

References

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Cinnamic Acid via Perkin Reaction. Retrieved from [Link]

- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.

-

WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Speed, T. J., McIntyre, J. P., & Thamattoor, D. M. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ACS Publications. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 4-Methylcinnamate. Retrieved from [Link]

- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Adapted from Kim Chi Nugyen, and Haim Weizman, J. Chem. Educ. 2007, 84(1), 119.

-

VIPEr. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. Retrieved from [Link]

-

Taylor & Francis Online. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

-

ResearchGate. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from [Link]

-

RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.

-

NIH - PMC. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Retrieved from [Link]

-

ACS Publications. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 3-(4-(BROMOMETHYL)PHENYL)-2-PROPENOATE. Retrieved from [Link]

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1 - Free Radical Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]

-

YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). (E)-3-(4-Bromomethylphenyl)-2-propenoic acid ethyl ester. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

YouTube. (2014). Allylic Bromination Using NBS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for (3S)-3-(4-bromophenyl)butanoic acid. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 3-bromo-4-(bromomethyl)benzoate. Retrieved from [Link]

-

SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. webassign.net [webassign.net]

- 8. chembk.com [chembk.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4-bromomethylcinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromomethylcinnamate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a reactive benzylic bromide, an electrophilic α,β-unsaturated ester, and a modifiable aromatic ring, presents a landscape of opportunities for molecular elaboration. This guide provides an in-depth analysis of these three key reactive sites, elucidating the underlying chemical principles and offering practical, field-proven insights into their manipulation. We will explore the causality behind experimental choices for nucleophilic substitution at the benzylic position, conjugate additions to the cinnamate moiety, and transformations of the aromatic core. Detailed experimental protocols and mechanistic considerations are provided to empower researchers in leveraging the synthetic potential of this valuable building block, particularly highlighted by its application in the synthesis of 5α-reductase inhibitors.

Introduction: The Molecular Architecture and Synthetic Utility of this compound

This compound, with the chemical formula C₁₂H₁₃BrO₂ and CAS number 60682-98-6, is a crystalline solid at room temperature.[1] Its structure is characterized by an ethyl cinnamate core substituted with a bromomethyl group at the para position of the phenyl ring. This arrangement of functional groups imparts a trifecta of reactivity, making it a highly sought-after starting material for the synthesis of complex molecules and pharmaceutical intermediates.[2]

The strategic importance of this compound is underscored by its application in the development of cinnamamide derivatives as 5α-reductase inhibitors.[2] These inhibitors are crucial in the management of benign prostatic hyperplasia and androgenetic alopecia.[3] Understanding the distinct reactivity of each functional domain is paramount for designing efficient and selective synthetic routes.

Molecular Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol |

| CAS Number | 60682-98-6 |

| Appearance | Solid |

| Boiling Point | 348 °C |

| Density | 1.370 g/mL at 25 °C |

The Primary Reactive Hub: The Benzylic Bromide

The bromomethyl group at the C4 position of the aromatic ring is the most reactive site on the molecule for nucleophilic attack. The benzylic carbon is highly susceptible to both S(_N)1 and S(_N)2 reactions due to the resonance stabilization of the resulting carbocation intermediate or the transition state.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

The benzylic bromide readily undergoes displacement by a wide range of nucleophiles, including alkoxides, amines, and thiolates. The choice between an S(_N)1 and S(_N)2 pathway can often be influenced by the reaction conditions. For primary benzylic halides like this compound, the S(_N)2 mechanism is often favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

Causality in Experimental Design: The selection of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions, such as elimination. For instance, in the Williamson ether synthesis, a moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride to prevent unwanted side reactions.

Caption: Generalized S(_N)2 reaction at the benzylic position.

Application in Synthesis: Preparation of 5α-Reductase Inhibitors

A significant application of this compound is in the synthesis of cinnamamide derivatives that act as 5α-reductase inhibitors.[2] This typically involves an initial nucleophilic substitution at the benzylic bromide, followed by amidation of the ester.

Experimental Protocol: Williamson Ether Synthesis with Phenol

This protocol provides a representative example of a nucleophilic substitution reaction at the benzylic bromide.

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of phenol (1.1 equivalents) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The Electrophilic Core: The α,β-Unsaturated Ester

The ethyl cinnamate moiety contains two interconnected reactive sites: the carbon-carbon double bond and the ester carbonyl group. The conjugation between these two groups renders the β-carbon electrophilic and susceptible to conjugate addition reactions.

Michael (1,4-Conjugate) Addition

The α,β-unsaturated ester system is an excellent Michael acceptor.[4] It readily reacts with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Causality in Experimental Design: The choice of catalyst and reaction conditions can influence the outcome of Michael additions. For instance, the use of a Lewis acid can enhance the electrophilicity of the β-carbon, facilitating the addition of weaker nucleophiles.

Caption: Michael addition to the α,β-unsaturated ester.

Experimental Protocol: Aza-Michael Addition of an Amine

This protocol describes the conjugate addition of an amine to the α,β-unsaturated ester.

Materials:

-

This compound

-

Benzylamine

-

Methanol

-

Microwave reactor (optional)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) in methanol.

-

Add benzylamine (1.2 equivalents) to the solution.

-

The reaction can be stirred at room temperature or heated under microwave irradiation to accelerate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Reactions of the Alkene: Hydrogenation and Epoxidation

The double bond of the cinnamate can undergo typical alkene reactions.

-

Catalytic Hydrogenation: The double bond can be selectively reduced to a single bond using catalysts like palladium on carbon (Pd/C) and a hydrogen source, yielding the corresponding saturated ester.[5]

-

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Catalytic Hydrogenation of the Double Bond

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon for small-scale reactions).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.[6]

The Aromatic Scaffold: A Platform for Further Functionalization

The benzene ring in this compound, while generally less reactive than the other two sites, provides opportunities for further molecular diversification through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the existing substituents—the activating alkyl group (at the benzylic position) and the deactivating ester group—will influence the position of incoming electrophiles. The interplay of these effects can lead to a mixture of products, and careful control of reaction conditions is necessary to achieve selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality, although not directly present, can be introduced through modification of the bromomethyl group or by starting from a different precursor. However, the existing structure is well-suited for certain cross-coupling reactions. For instance, after conversion of the benzylic bromide to other functional groups, the aromatic ring can participate in reactions like the Heck or Suzuki coupling. The Sonogashira coupling, which couples terminal alkynes with aryl halides, is also a possibility if an aryl halide derivative is used.[7][8]

Causality in Experimental Design: The choice of palladium catalyst, ligand, and base is crucial for the success of cross-coupling reactions. The electronic and steric properties of the ligand can significantly impact the efficiency and selectivity of the catalytic cycle.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. The three principal reactive sites—the benzylic bromide, the α,β-unsaturated ester, and the aromatic ring—each offer distinct and predictable pathways for chemical modification. A thorough understanding of the factors governing the reactivity of each site, as detailed in this guide, is essential for harnessing the full synthetic potential of this valuable compound. By providing both mechanistic insights and practical experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.

References

-

Alfa Chemistry. This compound. [Link]

- Rubin, Y., et al. (2001). Diastereoselective Synthesis of a Strawberry Flavoring Agent by Epoxidation of Ethyl trans-β-Methylcinnamate.

-

Wikipedia. Diels–Alder reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

- Organic Letters. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4724–4728.

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Chem-Station. (2014). Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- MDPI. (2018). Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. Molecules, 23(11), 2825.

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.

-

Wikipedia. Michael addition. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Organic Chemistry Portal. Diels-Alder Reaction. [Link]

-

ResearchGate. (2017). Diastereoselective Synthesis of a Strawberry Flavoring Agent by Epoxidation of Ethyl trans-b-Methylcinnamate. [Link]

-

Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

- Beilstein Journal of Organic Chemistry. (2011). Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. Beilstein Journal of Organic Chemistry, 7, 1028–1033.

- Molecules. (2022). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. Molecules, 27(21), 7283.

- Molecules. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 6259–6275.

- PubMed. (2017). Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. Steroids, 125, 43-53.

- PubMed. (2019). Exploration of Novel 5α-Reductase Inhibitors for Benign Prostatic Hyperplasia by 2D/3D QSAR, Cytotoxicity Pre-ADME and Docking Studies. Current Drug Targets, 20(10), 1084-1100.

-

ResearchGate. (2018). Development of novel 4-azasteroid derivatives as potential 5a-reductase inhibitors: Synthesis, biological and computational evaluation. [Link]

- Molecules. (2007).

- Halder, R. (2012). Catalytic Asymmetric aza-Michael and aza-Henry Reactions [Ph.D. Thesis, University of the Basque Country].